N4-Acetylcytidine triphosphate sodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

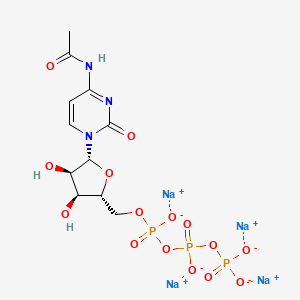

tetrasodium;[[[(2R,3S,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N3O15P3.4Na/c1-5(15)12-7-2-3-14(11(18)13-7)10-9(17)8(16)6(27-10)4-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h2-3,6,8-10,16-17H,4H2,1H3,(H,22,23)(H,24,25)(H2,19,20,21)(H,12,13,15,18);;;;/q;4*+1/p-4/t6-,8-,9-,10-;;;;/m1..../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSBLTNBKSQTQJC-XGZYCNACSA-J |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N3Na4O15P3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

613.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N4-Acetylcytidine Triphosphate Sodium: A Technical Guide for Researchers

An In-depth Technical Guide on the Structure, Properties, and Applications of N4-Acetylcytidine Triphosphate Sodium for Researchers, Scientists, and Drug Development Professionals.

N4-Acetylcytidine triphosphate (ac4CTP) sodium salt is a modified nucleotide of growing interest in the fields of molecular biology, drug discovery, and RNA therapeutics. As the direct precursor for the incorporation of N4-acetylcytidine (ac4C) into RNA transcripts, ac4CTP is an essential tool for studying the role of this epitranscriptomic modification. The acetylation of cytidine (B196190) at the N4 position, catalyzed by the enzyme N-acetyltransferase 10 (NAT10), has been shown to enhance the stability and translational efficiency of messenger RNA (mRNA).[1] This guide provides a comprehensive overview of the structure, properties, and experimental applications of ac4CTP sodium salt.

Chemical Structure and Properties

N4-Acetylcytidine triphosphate is an analog of the canonical cytidine triphosphate (CTP), featuring an acetyl group attached to the exocyclic amine at the N4 position of the cytosine base. This modification introduces subtle but significant changes to the molecule's chemical properties, which in turn affect the characteristics of the RNA into which it is incorporated.

Two common forms of this compound are commercially available: the free acid and a sodium salt, typically the tetrasodium (B8768297) salt. It is crucial to distinguish between these forms as their molecular weights differ.

Table 1: Chemical and Physical Properties of N4-Acetylcytidine Triphosphate

| Property | Value (Free Acid) | Value (Tetrasodium Salt) | Reference(s) |

| Molecular Formula | C11H18N3O15P3 | C11H14N3Na4O15P3 | [2] |

| Molecular Weight | 525.19 g/mol | 613.12 g/mol | [2] |

| Exact Mass | 525.00 g/mol | - | [2] |

| Appearance | Colorless to slightly yellow solution in water | - | [2] |

| Purity | ≥ 95% (HPLC) | - | [2] |

| Concentration (Aqueous Solution) | 100 mM - 110 mM | - | [2] |

| pH (Aqueous Solution) | 7.0 ± 0.5 | - | [2] |

| Storage Conditions | -20°C (short-term exposure to ambient temperature possible) | - | [2] |

| Shelf Life | 12 months from date of delivery | - | [2] |

Table 2: Spectroscopic Properties of N4-Acetylcytidine Triphosphate

| Property | Value | Reference(s) |

| λmax | 243 nm (in Tris-HCl, pH 7.5) | [2] |

| Molar Extinction Coefficient (ε) | 11.2 L mmol⁻¹ cm⁻¹ (in Tris-HCl, pH 7.5) | [2] |

Biological Significance and Signaling Pathways

The primary biological role of ac4CTP is to serve as the substrate for the enzyme N-acetyltransferase 10 (NAT10), the sole known enzyme responsible for installing the ac4C modification in eukaryotic RNA.[1][3] This modification has been identified in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), where it plays a crucial role in regulating RNA metabolism.

The NAT10-mediated ac4C modification has been linked to several cellular processes and signaling pathways, most notably the NF-κB pathway. Activation of the NF-κB signaling pathway can promote the expression of NAT10.[1] In turn, NAT10-mediated ac4C modification of specific mRNAs can influence downstream signaling, including the Wnt/β-catenin pathway, and has been implicated in cancer progression.[1]

Experimental Protocols

Chemical Synthesis and Purification of N4-Acetylcytidine-5'-Triphosphate

While commercially available, understanding the synthesis of ac4CTP can be valuable for specialized applications. The synthesis generally involves a two-step process: N4-acetylation of cytidine followed by phosphorylation. A general protocol for a similar class of compounds, N4-acyl-2'-deoxycytidine-5'-triphosphates, has been described and can be adapted.[4]

Step 1: N4-Acetylation of Cytidine

-

Activation of Acetic Acid: Acetic acid is activated, for example, by forming an N-hydroxysuccinimide (NHS) ester. This is achieved by reacting acetic acid with NHS in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in an appropriate solvent such as ethyl acetate.[4]

-

Acylation of Cytidine: The activated acetic acid is then reacted with cytidine in a solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for 24-48 hours.[4]

-

Purification: The resulting N4-acetylcytidine is purified by column chromatography.

Step 2: Phosphorylation of N4-Acetylcytidine

-

One-pot Phosphorylation: A common method for phosphorylation is the one-pot synthesis using phosphoryl chloride (POCl3) in trimethyl phosphate.[4][5] The N4-acetylcytidine is reacted with POCl3, followed by the addition of a pyrophosphate salt (e.g., tributylammonium (B8510715) pyrophosphate) to form the triphosphate.[4]

-

Purification: The crude ac4CTP is purified using anion-exchange chromatography, followed by reversed-phase high-performance liquid chromatography (RP-HPLC).[6] The final product is typically isolated as a sodium salt.

In Vitro Transcription Incorporating N4-Acetylcytidine Triphosphate

ac4CTP can be used as a substrate for in vitro transcription (IVT) to generate RNA containing ac4C modifications. This is typically performed using bacteriophage RNA polymerases such as T7, T3, or SP6.[7] The following is a general protocol that can be optimized for specific templates and applications.

Materials:

-

Linearized DNA template with a T7 promoter

-

T7 RNA Polymerase

-

10x Transcription Buffer

-

ATP, GTP, UTP solutions (100 mM)

-

N4-Acetylcytidine triphosphate (ac4CTP) sodium salt solution (100 mM)

-

RNase Inhibitor

-

DNase I (RNase-free)

-

Nuclease-free water

Protocol:

-

Reaction Setup: Assemble the following reaction components at room temperature in a nuclease-free microcentrifuge tube. The final concentration of each nucleotide should be optimized, but a starting point is to replace CTP entirely with ac4CTP at an equimolar concentration.

| Component | Volume (for a 20 µL reaction) | Final Concentration |

| 10x Transcription Buffer | 2 µL | 1x |

| ATP (100 mM) | 2 µL | 10 mM |

| GTP (100 mM) | 2 µL | 10 mM |

| UTP (100 mM) | 2 µL | 10 mM |

| ac4CTP (100 mM) | 2 µL | 10 mM |

| Linearized DNA Template (1 µg/µL) | 1 µL | 50 ng/µL |

| RNase Inhibitor | 1 µL | |

| T7 RNA Polymerase | 2 µL | |

| Nuclease-free water | to 20 µL |

-

Incubation: Mix gently by pipetting and incubate at 37°C for 2-4 hours.

-

DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to remove the DNA template.

-

RNA Purification: Purify the ac4C-containing RNA using a suitable method, such as lithium chloride precipitation, spin column purification, or gel electrophoresis.

-

Quantification and Quality Control: Determine the concentration and purity of the synthesized RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity by gel electrophoresis.

Conclusion

This compound salt is a vital reagent for the synthesis of ac4C-modified RNA, enabling detailed investigation into the functional consequences of this important epitranscriptomic mark. This guide provides a foundational understanding of its structure, properties, and key experimental applications. As research into the epitranscriptome continues to expand, the use of ac4CTP will undoubtedly play a central role in uncovering the intricate ways in which RNA modifications regulate biological processes in health and disease.

References

- 1. The role and mechanism of NAT10‐mediated ac4C modification in tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N4-Acetyl-CTP, Single components for (m)RNA Synthesis - Jena Bioscience [jenabioscience.com]

- 3. Recent advances in the potential role of RNA N4-acetylcytidine in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. cytivalifesciences.com [cytivalifesciences.com]

N4-Acetylcytidine Triphosphate Sodium: A Technical Guide for Researchers

CAS Number: 2803886-33-9

This technical guide provides an in-depth overview of N4-Acetylcytidine triphosphate sodium (ac4CTP), a modified nucleotide of significant interest in RNA research and therapeutic development. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Properties and Specifications

This compound is the sodium salt of N4-acetylcytidine-5'-triphosphate. It is a key substrate for the enzymatic incorporation of N4-acetylcytidine (ac4C) into RNA transcripts. The ac4C modification is a conserved post-transcriptional modification found in all domains of life, playing a crucial role in regulating RNA stability, translation efficiency, and other cellular processes.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, compiled from various suppliers and literature sources.

| Property | Value | Source |

| CAS Number | 2803886-33-9 | [1][3] |

| Molecular Formula | C11H14N3Na4O15P3 | [1][3] |

| Molecular Weight | 613.12 g/mol | [1][3] |

| Purity (HPLC) | ≥ 95% - 99.91% | [1][4] |

| Form | Solution in water or solid | [4] |

| Concentration (Solution) | 100 mM - 110 mM | [4][5] |

| pH (Solution) | 7.0 ± 0.5 | [4][5] |

| Spectroscopic Properties | λmax: 243 nm, ε: 11.2 L mmol⁻¹ cm⁻¹ (Tris-HCl pH 7.5) | [4][5] |

| Storage Conditions | Store at -20°C. Short-term exposure to ambient temperature is possible. | [4][5] |

| Shelf Life | 12 months from date of delivery | [4] |

Biological Significance and Applications

N4-acetylcytidine is a vital RNA modification that influences various biological processes. The introduction of ac4C into RNA, facilitated by this compound in in vitro transcription, allows for the study of these effects.

Key research applications include:

-

In Vitro Transcription: ac4CTP is efficiently used as a substrate by T7 RNA polymerase to produce RNA transcripts containing the ac4C modification. This is fundamental for studying the impact of ac4C on RNA structure, function, and interactions.[1][2]

-

RNA Stability and Translation: The presence of ac4C in mRNA has been shown to promote translation efficiency.[4]

-

Neuroinflammation: The nucleoside form, N4-acetylcytidine, has been observed to inhibit the growth of BV2 microglia cells.[2] It also plays a role in activating the NFκB signaling pathway and upregulating NLRP3 expression, suggesting its involvement in inflammatory processes.[2][6]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro Transcription with T7 RNA Polymerase to Incorporate ac4C

This protocol describes the synthesis of an RNA transcript containing N4-acetylcytidine using a commercially available T7 high-yield in vitro transcription kit, with the substitution of CTP with ac4CTP.

Materials:

-

Linearized DNA template with a T7 promoter

-

T7 High Yield In Vitro Transcription Kit (or individual reagents: T7 RNA Polymerase, reaction buffer, RNase inhibitor)

-

ATP, GTP, UTP solutions (100 mM)

-

This compound (ac4CTP) solution (100 mM)

-

Nuclease-free water

-

DNase I (RNase-free)

-

RNA purification kit or phenol:chloroform extraction reagents

Procedure:

-

Reaction Setup: Thaw all components on ice. Assemble the transcription reaction at room temperature to prevent spermidine (B129725) precipitation in the reaction buffer. The following is an example for a 20 µL reaction:

-

Nuclease-free water: to 20 µL

-

10X T7 Reaction Buffer: 2 µL

-

ATP, GTP, UTP (100 mM each): 2 µL of each

-

ac4CTP (100 mM): 2 µL

-

Linearized DNA template (0.5-1.0 µg): X µL

-

RNase Inhibitor: 1 µL

-

T7 RNA Polymerase: 2 µL

-

-

Incubation: Mix gently and centrifuge briefly. Incubate at 37°C for 2-4 hours. For longer transcripts, the incubation time can be extended.

-

DNase Treatment: Add 1 µL of DNase I to the reaction mixture. Mix and incubate at 37°C for 15-30 minutes to digest the DNA template.

-

RNA Purification: Purify the synthesized RNA using an appropriate RNA purification kit according to the manufacturer's instructions or perform a phenol:chloroform extraction followed by ethanol (B145695) precipitation.

-

Quantification and Quality Control: Determine the concentration of the RNA transcript using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the transcript by running an aliquot on a denaturing agarose (B213101) or polyacrylamide gel.

Assessment of NFκB Activation in BV2 Microglia Cells

This protocol outlines a general procedure to investigate the effect of N4-acetylcytidine (the active metabolite) on the activation of the NFκB pathway in BV2 microglial cells.

Materials:

-

BV2 microglial cells

-

Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)

-

N4-acetylcytidine (ac4C)

-

Lipopolysaccharide (LPS) as a positive control

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Reagents and equipment for SDS-PAGE and Western blotting

-

Primary antibodies against phospho-NFκB p65, total NFκB p65, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Seed BV2 cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

-

Cell Treatment:

-

The following day, replace the medium with fresh complete medium.

-

Treat the cells with varying concentrations of N4-acetylcytidine (e.g., 0.3 mM, 1 mM) for different time points (e.g., 3 hours, 6 hours).[2]

-

Include an untreated control and a positive control (e.g., LPS at 100 ng/mL).

-

-

Cell Lysis:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold lysis buffer to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Western Blotting:

-

Normalize the protein samples to the same concentration with lysis buffer and loading dye.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-NFκB p65 overnight at 4°C.

-

The following day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total NFκB p65 and the loading control.

-

-

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated p65 to total p65 and the loading control.

Signaling Pathways and Experimental Workflows

N4-Acetylcytidine-Induced NFκB and NLRP3 Inflammasome Activation

N4-acetylcytidine has been shown to activate the NLRP3 inflammasome, a key component of the innate immune system. This activation is mediated through the induction of High Mobility Group Box 1 (HMGB1), which in turn activates the NFκB signaling pathway, leading to the upregulation of NLRP3 expression.[6]

Experimental Workflow for ac4C-Seq

ac4C-seq is a method for the quantitative, single-nucleotide resolution mapping of cytidine (B196190) acetylation in RNA. It relies on the chemical reduction of ac4C, which leads to misincorporation during reverse transcription.

References

- 1. scientificarchives.com [scientificarchives.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. N4-Acetylcytidine triphosphate (sodium) - MedChem Express [bioscience.co.uk]

- 4. N4-Acetyl-CTP, 4-Substituted Cytidines - Jena Bioscience [jenabioscience.com]

- 5. N4-Acetyl-CTP, Nucleotides for mRNA Modification - Jena Bioscience [jenabioscience.com]

- 6. scientificarchives.com [scientificarchives.com]

A Technical Guide to N4-Acetylcytidine Triphosphate: Properties, Applications, and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-acetylcytidine (ac4C) is a conserved post-transcriptional RNA modification that plays a critical role in regulating mRNA stability and translation efficiency. The precursor for the enzymatic incorporation of this modification is N4-acetylcytidine triphosphate (ac4CTP). This technical guide provides an in-depth overview of the molecular properties of N4-acetylcytidine triphosphate sodium, detailed experimental protocols for its incorporation into RNA via in vitro transcription, and a summary of its biological significance, particularly its role in cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers in the fields of molecular biology, drug discovery, and RNA therapeutics.

Physicochemical Properties

N4-acetylcytidine triphosphate is commercially available as a sodium salt. Its key molecular and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C11H14N3Na4O15P3 | [1] |

| Molecular Weight | 613.12 g/mol | [1] |

| CAS Number | 2803886-33-9 | [1] |

| Purity | ≥ 95% (HPLC) | [2] |

| Form | Solution in water | [2] |

| Concentration | 100 mM - 110 mM | [2] |

| pH | 7.0 ± 0.5 | [2] |

| λmax | 243 nm | [2] |

| Storage Conditions | -20 °C | [2] |

Biological Role of N4-Acetylcytidine (ac4C)

N4-acetylcytidine is a highly conserved RNA modification found in all domains of life.[3] In eukaryotes, this modification is installed by the N-acetyltransferase 10 (NAT10) enzyme.[4] The presence of ac4C in mRNA has significant functional consequences:

-

Enhanced mRNA Stability: Acetylation of cytidine (B196190) residues in mRNA has been shown to increase the stability of the transcript, protecting it from degradation.[4]

-

Increased Translation Efficiency: The presence of ac4C within the coding sequence of an mRNA can promote its translation into protein.[4][5] This is achieved, in part, by improving the decoding efficiency at the ribosome.[4]

-

Role in Cellular Stress Response: Acetylated mRNAs have been found to be enriched in stress granules, suggesting a role for ac4C in the cellular response to stress.[6]

Experimental Protocols

In Vitro Transcription for Incorporation of N4-Acetylcytidine

This protocol describes the synthesis of RNA containing N4-acetylcytidine using T7 RNA polymerase.

Materials:

-

Linearized DNA template with a T7 promoter

-

N4-Acetylcytidine triphosphate (ac4CTP) sodium salt solution

-

ATP, GTP, UTP solutions

-

T7 RNA Polymerase

-

10X Transcription Buffer (typically contains Tris-HCl, MgCl2, DTT, spermidine)

-

RNase Inhibitor

-

DNase I (RNase-free)

-

Nuclease-free water

-

Purification reagents (e.g., spin column kit, lithium chloride, or phenol:chloroform)

Procedure:

-

Reaction Setup: Assemble the transcription reaction at room temperature to avoid precipitation of the DNA template by spermidine (B129725) in the buffer. The following is an example for a 20 µL reaction; components should be added in the order listed:

| Component | Volume | Final Concentration |

| Nuclease-free Water | to 20 µL | - |

| 10X Transcription Buffer | 2 µL | 1X |

| ATP, GTP, UTP (100 mM each) | 2 µL each | 10 mM each |

| N4-Acetylcytidine Triphosphate (100 mM) | 2 µL | 10 mM |

| Linear DNA Template | 1 µg | 50 ng/µL |

| RNase Inhibitor | 1 µL | 2 U/µL |

| T7 RNA Polymerase | 2 µL | - |

-

Incubation: Mix the components gently by pipetting and centrifuge briefly. Incubate the reaction at 37°C for 2 to 4 hours.[5]

-

Template Removal: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to degrade the DNA template.[7]

-

RNA Purification: Purify the transcribed RNA to remove enzymes, unincorporated nucleotides, and the degraded DNA template. Several methods can be used depending on the downstream application:

-

Spin Column Purification: This is a common and efficient method for removing proteins, salts, and unincorporated nucleotides.[8]

-

Lithium Chloride (LiCl) Precipitation: Effective for recovering longer RNA transcripts (>300 nucleotides) and removing most unincorporated nucleotides and proteins.[8]

-

Phenol:Chloroform Extraction followed by Ethanol Precipitation: A traditional method for deproteinization, though it may not completely remove free nucleotides.[8]

-

Gel Purification: Recommended for obtaining high-purity RNA, especially for removing truncated transcription products.[8]

-

Detection of N4-acetylcytidine in RNA (ac4C-seq)

A highly specific method for detecting ac4C at single-nucleotide resolution is ac4C-seq. This technique relies on the chemical reduction of ac4C, which leads to a misincorporation during reverse transcription.

Principle:

-

Chemical Reduction: N4-acetylcytidine is selectively reduced by sodium borohydride (B1222165) (NaBH4) or sodium cyanoborohydride (NaCNBH3).

-

Reverse Transcription: The reduced ac4C base is read as a uridine (B1682114) (U) by reverse transcriptase.

-

Sequencing: During sequencing, this results in a C-to-T transition at the site of the original ac4C modification.

A detailed protocol for ac4C-seq can be found in the work by Sas-Chen et al. (2020).

Role in Signaling Pathways

The writer enzyme for ac4C, NAT10, has been implicated in major signaling pathways, particularly in the context of cancer progression.

Wnt/β-catenin Signaling Pathway

In colorectal cancer, NAT10 has been shown to promote tumor progression by activating the Wnt/β-catenin signaling pathway.[1] NAT10-mediated ac4C modification of specific target mRNAs, such as KIF23, enhances their stability.[1] This leads to increased protein expression, which in turn activates the Wnt/β-catenin cascade.[1][2]

NF-κB Signaling Pathway

The expression of NAT10 itself can be regulated by signaling pathways. In some cellular contexts, the activation of the NF-κB signaling pathway can lead to the upregulation of NAT10 expression.[9] This creates a potential feedback loop where inflammatory signals can influence the epitranscriptomic landscape.

Conclusion

N4-acetylcytidine triphosphate is a vital reagent for the study of the epitranscriptome. Its incorporation into RNA allows for the investigation of the functional consequences of ac4C modification, which is increasingly recognized as a key regulator of gene expression. The protocols and information provided in this guide offer a foundation for researchers to explore the role of this important RNA modification in their systems of interest. Further research into the interplay between ac4C and cellular signaling pathways holds promise for the development of novel therapeutic strategies.

References

- 1. Acetyltransferase NAT10 regulates the Wnt/β-catenin signaling pathway to promote colorectal cancer progression via ac4C acetylation of KIF23 mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Research progress on NAT10-mediated acetylation in normal development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. protocols.io [protocols.io]

- 4. Emerging role of N-acetyltransferase 10 in diseases: RNA ac4C modification and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RNAT7 < Lab < TWiki [barricklab.org]

- 6. NAT10 and cytidine acetylation in mRNA: intersecting paths in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Immunoprecipitation and Sequencing of Acetylated RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. neb.com [neb.com]

- 9. mdpi.com [mdpi.com]

Role of N4-acetylcytidine in mRNA translation efficiency

An In-depth Technical Guide to the Role of N4-acetylcytidine (ac4C) in mRNA Translation Efficiency

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N4-acetylcytidine (ac4C) is an evolutionarily conserved, post-transcriptional RNA modification that has emerged as a critical regulator of messenger RNA (mRNA) metabolism. Catalyzed by the sole writer enzyme N-acetyltransferase 10 (NAT10), ac4C enhances both the stability and translation efficiency of target mRNAs.[1][2] This modification is dynamically regulated and has been implicated in numerous biological processes, from stem cell self-renewal to the progression of diseases like cancer.[3][4] This guide provides a comprehensive overview of the molecular mechanisms underlying ac4C's function, detailed protocols for its detection, quantitative data on its impact on protein expression, and a review of the signaling pathways that govern its deposition.

The ac4C Modification and its Writer Enzyme, NAT10

N4-acetylcytidine is a chemical modification where an acetyl group is added to the N4 position of a cytidine (B196190) base within an RNA molecule.[5] While first identified in non-coding RNAs like tRNA and rRNA in the 1960s and 70s, its presence and function in eukaryotic mRNA were only recently uncovered.[6][7]

The synthesis of ac4C is exclusively catalyzed by N-acetyltransferase 10 (NAT10) in humans and its homologs in other eukaryotes.[8][9] NAT10 utilizes acetyl-CoA to transfer the acetyl group onto cytidine residues within target RNA molecules.[9] This enzyme is highly expressed in various cancers and plays a pivotal role in processes requiring high translational output, such as cell proliferation and tumorigenesis.[3][10]

Mechanism of Action: How ac4C Enhances Translation

The ac4C modification enhances mRNA translation efficiency through a position-dependent mechanism. Its impact varies significantly depending on its location within the mRNA transcript.

-

Coding Sequence (CDS) Modification: When located within the CDS, particularly at the wobble position of codons, ac4C promotes translational elongation.[1][2] It is thought to stabilize the codon-anticodon interaction, thereby increasing the accuracy and speed of the decoding process by the ribosome.[9][11] This leads to a direct increase in protein synthesis from the modified mRNA.

-

5' UTR Modification: In contrast, ac4C modification within the 5' untranslated region (5' UTR) has been shown to decrease translation initiation at the canonical start codon.[12] This suggests a more complex regulatory role where ac4C can modulate which proteins are synthesized by influencing the ribosome's entry and start-site selection.

-

mRNA Stability: Beyond translation, NAT10-dependent acetylation also increases the half-life of target mRNAs.[2][11] This stabilization contributes to an overall increase in the pool of available transcripts for translation, further boosting protein output.

Below is a diagram illustrating the core mechanism of ac4C in promoting translation elongation.

References

- 1. Immunoprecipitation and Sequencing of Acetylated RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. The role and mechanism of NAT10‐mediated ac4C modification in tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Acetyltransferase 10 represses Uqcr11 and Uqcrb independently of ac4C modification to promote heart regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dysregulated ac4C modification of mRNA in a mouse model of early-stage Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Immunoprecipitation and Sequencing of Acetylated RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Human NAT10 Is an ATP-dependent RNA Acetyltransferase Responsible for N4-Acetylcytidine Formation in 18 S Ribosomal RNA (rRNA) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Emerging role of N-acetyltransferase 10 in diseases: RNA ac4C modification and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol for base resolution mapping of ac4C using RedaC:T-seq - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Function of N4-acetylcytidine (ac4C) in RNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-acetylcytidine (ac4C) is a highly conserved post-transcriptional RNA modification found across all domains of life. This modification, catalyzed by the "writer" enzyme N-acetyltransferase 10 (NAT10), plays a crucial role in regulating fundamental cellular processes by influencing RNA stability, structure, and translation efficiency. The recent identification of a potential "eraser" enzyme, SIRT7, suggests a dynamic regulatory mechanism for this epitranscriptomic mark. Dysregulation of ac4C levels has been implicated in a variety of human diseases, most notably cancer, highlighting its potential as a therapeutic target and biomarker. This technical guide provides a comprehensive overview of the biological functions of ac4C in different RNA species, detailed experimental protocols for its detection and analysis, and a summary of its involvement in cellular signaling pathways.

Introduction to N4-acetylcytidine (ac4C)

First discovered in the 1960s in transfer RNA (tRNA), N4-acetylcytidine (ac4C) is a chemical modification where an acetyl group is added to the N4 position of a cytidine (B196190) residue.[1] For decades, its presence was primarily characterized in abundant non-coding RNAs like tRNA and ribosomal RNA (rRNA).[1] However, with the advent of sensitive detection methods, ac4C has been identified in messenger RNA (mRNA) and other non-coding RNAs, revealing its widespread role in gene regulation.[2][3]

The primary enzyme responsible for installing this modification is N-acetyltransferase 10 (NAT10) in humans and its homolog Kre33 in yeast.[2][3] NAT10 utilizes acetyl-CoA as a donor to catalyze the ATP-dependent acetylation of cytidine.[1] The removal of this modification, or deacetylation, has been recently attributed to the NAD+-dependent deacetylase SIRT7, suggesting that ac4C is a reversible and dynamic mark.[4][5][6]

Biological Functions of ac4C in RNA

The functional consequences of ac4C modification are context-dependent, varying with the type of RNA molecule and the location of the modification within the transcript.

ac4C in Messenger RNA (mRNA)

In mRNA, ac4C has a profound impact on both stability and translation, playing a critical role in post-transcriptional gene regulation.

-

Enhancement of mRNA Stability: The presence of ac4C, particularly within the coding sequence (CDS), has been shown to increase the half-life of mRNA transcripts.[7][8] This stabilizing effect is thought to be due to the acetyl group's ability to protect the mRNA from degradation by ribonucleases.[7]

-

Regulation of Translation Efficiency: The effect of ac4C on translation is position-dependent. When located within the CDS, especially at the wobble position of codons, ac4C can enhance translation elongation.[2][8] Conversely, ac4C modification within the 5' untranslated region (5' UTR) can inhibit translation initiation.[9]

ac4C in Transfer RNA (tRNA)

In tRNA, ac4C is typically found in the anticodon loop and the D-arm. Its primary functions are to:

-

Ensure Translational Fidelity: By modifying the wobble position in the anticodon of specific tRNAs, such as tRNA-Met, ac4C ensures accurate codon recognition and prevents misincorporation of amino acids during protein synthesis.[10]

-

Stabilize tRNA Structure: ac4C contributes to the structural integrity of tRNA, particularly under conditions of cellular stress like elevated temperatures.[8][11] This stabilization is crucial for maintaining a functional pool of tRNAs for protein synthesis.

ac4C in Ribosomal RNA (rRNA)

ac4C is found at conserved sites within the 18S rRNA of the small ribosomal subunit. Its key roles include:

-

Facilitating Ribosome Biogenesis: The acetylation of 18S rRNA by NAT10 is a critical step in the processing and maturation of the 40S ribosomal subunit.[12]

-

Maintaining Translational Accuracy: Proper modification of rRNA is essential for the correct assembly and function of the ribosome, which in turn ensures the fidelity of protein translation.[12]

Quantitative Data on the Effects of ac4C

The following tables summarize quantitative data from various studies on the impact of ac4C on RNA stability and translation.

Table 1: Effect of NAT10 Knockdown on mRNA Half-life

| Gene | Cell Line | Fold Change in Half-life (NAT10 KD vs. WT) | Reference |

| ELOVL6 | MCF7 | Decreased | [13] |

| ACSL3 | MCF7 | Decreased | [13] |

| ACSL4 | MCF7 | Decreased | [13] |

| OCT4 | hESCs | Significantly Reduced | [14] |

| OGA | Mouse Oocytes | Decreased | [15] |

Table 2: Effect of ac4C Modification on Protein Expression

| Gene/Condition | System | Fold Change in Protein Expression | Reference |

| ac4C-modified Luciferase Reporter | in vitro and in vivo | Increased | [8] |

| NAT10 Overexpression | Cardiac Remodeling Models | Increased CD47 and ROCK2 | [16] |

| Remodelin (NAT10 inhibitor) Treatment | Osteosarcoma Cells | Decreased FNTB | [17] |

| NAT10 Knockdown | NSCLC cells | Decreased FATP4 and CPT1A | [18] |

Experimental Protocols

Accurate detection and mapping of ac4C are crucial for understanding its biological roles. The two primary methods employed are ac4C-seq and acRIP-seq.

ac4C Sequencing (ac4C-seq)

This method allows for the quantitative, single-nucleotide resolution mapping of ac4C.

Principle: ac4C-seq is based on the chemical reduction of ac4C to tetrahydro-N4-acetylcytidine (reduced ac4C) using sodium cyanoborohydride (NaBH₃CN) under acidic conditions. This reduced base is misread as a thymine (B56734) (T) by reverse transcriptase, leading to a C-to-T transition in the resulting cDNA. High-throughput sequencing and bioinformatic analysis then identify the positions of ac4C based on these specific mutations.[2][19]

Detailed Protocol:

-

RNA Isolation and Preparation:

-

Isolate total RNA from cells or tissues of interest using a standard method (e.g., TRIzol).

-

Perform DNase treatment to remove any contaminating DNA.

-

Quantify and assess the quality of the RNA using a spectrophotometer and gel electrophoresis.

-

For mRNA-focused studies, perform poly(A) selection or ribosomal RNA depletion.

-

-

Chemical Reduction of ac4C:

-

Divide the RNA sample into two aliquots: one for the reduction reaction and one for the mock (control) reaction.

-

For the reduction reaction, incubate the RNA with sodium cyanoborohydride (NaBH₃CN) in an acidic buffer (e.g., sodium acetate, pH 5.0) at 20°C for 20 minutes.

-

For the mock reaction, incubate the RNA in the same buffer without NaBH₃CN.

-

Purify the RNA from both reactions using an RNA cleanup kit.

-

-

Library Preparation for Sequencing:

-

Fragment the RNA to a desired size (e.g., ~100-200 nucleotides).

-

Ligate a 3' adapter to the fragmented RNA.

-

Perform reverse transcription using a reverse transcriptase that efficiently reads through the reduced ac4C and incorporates adenosine (B11128) opposite it.

-

Ligate a 5' adapter to the cDNA.

-

Amplify the library using PCR.

-

Perform size selection and purify the final library.

-

-

Sequencing and Data Analysis:

-

Sequence the libraries on a high-throughput sequencing platform.

-

Align the sequencing reads to the reference genome or transcriptome.

-

Use specialized bioinformatic tools to identify C-to-T mismatches that are significantly enriched in the reduced sample compared to the mock control.

-

The frequency of the C-to-T transition at a specific site can be used to quantify the stoichiometry of ac4C modification.

-

Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq)

This antibody-based method is used to enrich for RNA fragments containing ac4C.

Principle: acRIP-seq involves the use of an antibody that specifically recognizes and binds to ac4C. RNA is fragmented and then incubated with the anti-ac4C antibody. The antibody-RNA complexes are then captured, and the enriched RNA is sequenced to identify the regions of the transcriptome that are acetylated.[5][20]

Detailed Protocol:

-

RNA Isolation and Fragmentation:

-

Isolate total RNA and perform DNase treatment as described for ac4C-seq.

-

Fragment the RNA to a size of approximately 100-200 nucleotides using RNA fragmentation reagents or enzymatic methods.

-

-

Immunoprecipitation:

-

Incubate the fragmented RNA with an anti-ac4C antibody in an immunoprecipitation buffer. As a negative control, perform a parallel immunoprecipitation with a non-specific IgG antibody.

-

Add protein A/G magnetic beads to the RNA-antibody mixture to capture the antibody-RNA complexes.

-

Wash the beads several times to remove non-specifically bound RNA.

-

Elute the enriched RNA from the beads.

-

-

Library Preparation and Sequencing:

-

Purify the eluted RNA.

-

Construct sequencing libraries from the immunoprecipitated RNA and an input control (a fraction of the fragmented RNA that did not undergo immunoprecipitation).

-

Sequence the libraries on a high-throughput sequencing platform.

-

-

Data Analysis:

-

Align the sequencing reads to the reference genome or transcriptome.

-

Use peak-calling algorithms to identify regions that are significantly enriched in the acRIP sample compared to the input and IgG controls.

-

These enriched regions, or "peaks," represent the locations of ac4C modifications.

-

Signaling Pathways and Molecular Mechanisms

The dysregulation of NAT10 and ac4C modification has been increasingly linked to various diseases, particularly cancer. The following diagrams illustrate some of the known signaling pathways and experimental workflows.

Caption: The "writer" enzyme NAT10 installs ac4C, while the "eraser" SIRT7 removes it.

Caption: Workflow for acetylated RNA immunoprecipitation sequencing (acRIP-seq).

References

- 1. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Nuclear RNA-acetylation can be erased by the deacetylase SIRT7 [ouci.dntb.gov.ua]

- 7. NAT10: An RNA cytidine transferase regulates fatty acid metabolism in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acetylation of cytidine in messenger RNA promotes translation efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]

- 10. Dynamic RNA acetylation revealed by quantitative cross-evolutionary mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Histone Deacetylases (HDACs) maintain expression of the pluripotent gene network via recruitment of RNA polymerase II to coding and non-coding loci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enhanced ac4C detection in RNA via chemical reduction and cDNA synthesis with modified dNTPs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nuclear RNA-acetylation can be erased by the deacetylase SIRT7 | bioRxiv [biorxiv.org]

- 14. Histone deacetylases positively regulate transcription through the elongation machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Immunoprecipitation and Sequencing of Acetylated RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ac4C acetylation regulates mRNA stability and translation efficiency in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Research progress on NAT10-mediated acetylation in normal development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]

- 20. uniprot.org [uniprot.org]

N-Acetyltransferase 10 (NAT10): A Technical Guide to the ac4C Writer Enzyme

Executive Summary

N4-acetylcytidine (ac4C) is a conserved RNA modification increasingly recognized for its critical role in regulating RNA stability, translation, and function.[1] The primary enzyme responsible for catalyzing this modification in eukaryotes is N-acetyltransferase 10 (NAT10), positioning it as the sole identified "writer" of the ac4C mark.[2][3] NAT10's activity extends across various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), influencing a wide array of cellular processes.[1][2] Dysregulation of NAT10 is implicated in numerous pathologies, most notably cancer, where its overexpression often correlates with poor prognosis by promoting proliferation, metastasis, and therapeutic resistance.[1][2][4] This document provides an in-depth technical overview of NAT10, covering its molecular mechanisms, biological functions, role in disease, and the experimental protocols used for its study, serving as a comprehensive resource for researchers and therapeutic developers.

Molecular Profile of N-Acetyltransferase 10 (NAT10)

NAT10 is a highly conserved protein and the first enzyme identified to catalyze the formation of ac4C in eukaryotic RNA.[5] It possesses both RNA binding and acetyltransferase activities.[5][6]

-

Structure: The structure of NAT10 consists of an RNA helicase-like domain linked to a Gcn5-related N-acetyltransferase (GNAT) domain.[1] Human NAT10 also contains a C-terminal nucleolar localization sequence (NLS) that dictates its primary subcellular location.[1]

-

Catalytic Activity: NAT10 functions as an RNA cytidine (B196190) acetyltransferase, utilizing acetyl-coenzyme A (acetyl-CoA) as the acetyl group donor and requiring ATP for energy in a manner that is not yet fully understood.[1][2] It transfers the acetyl group to the exocyclic N4-amine of cytidine residues within its target RNA molecules.[1]

-

Cellular Localization: NAT10 is predominantly an abundant nucleolar protein.[1] However, its localization can change based on cellular conditions. For instance, in hepatocellular carcinoma, NAT10 accumulation is observed in both the nucleus and the cytoplasm.[5] Following DNA damage, it can translocate to the nucleoplasm to stabilize p53.[1]

The ac4C "Writer" Mechanism and Its Functional Consequences

NAT10-mediated ac4C modification is a critical layer of epitranscriptomic regulation that impacts RNA fate and function. The acetylation of cytidine enhances the stability of the modified RNA and promotes its translational efficiency.[2][7]

Signaling and Regulatory Pathway

The expression and activity of NAT10 are regulated by various signaling pathways. In cancer, for example, the NF-κB pathway can be activated, leading to the binding of the p65 subunit to the NAT10 promoter and inducing its transcription. This creates a feedback loop where NAT10 can then activate downstream oncogenic pathways like Wnt/β-catenin.[2]

Caption: Upstream and downstream signaling pathways involving NAT10 in cancer.

Substrates and Biological Functions

NAT10 has a broad range of RNA substrates, and its activity is crucial for numerous biological processes.[1][3] Beyond RNA, NAT10 can also acetylate protein substrates.[1][8]

| Substrate Type | Specific Example(s) | Cofactor(s) / Adapter(s) | Biological Function & Consequence of ac4C | Reference(s) |

| rRNA | 18S rRNA (at position 1842 in mammals) | snoRNAs | Essential for proper rRNA processing, ribosome biogenesis, and maturation. Loss impairs cell growth. | [2][5] |

| tRNA | tRNASer, tRNALeu | THUMPD1 | Enhances tRNA stability and structural integrity, ensuring translational fidelity and efficiency. | [2] |

| mRNA | Various oncogenes (c-Myc, KIF23, FSP1), DNA repair genes (AHNAK), pluripotency factors (OCT4, NANOG) | - | Increases mRNA stability and translational efficiency, leading to higher protein expression. Regulates processes like cell cycle, EMT, and chemoresistance. | [2][3][9] |

| Protein | p53 (at K120), α-tubulin, MORC2 | - | Stabilizes p53 (counteracting Mdm2), regulates midbody function, and triggers G2 checkpoint under DNA damage. | [1] |

Role of NAT10 in Disease Pathophysiology

The dysregulation of NAT10 is a common feature in many human diseases, with a particularly prominent role in oncology.[1]

NAT10 in Pan-Cancer

High expression of NAT10 is observed across a wide range of cancers and is frequently associated with poor patient survival.[2][4] NAT10 drives malignancy by acetylating the mRNAs of key oncogenes and regulators of cellular processes.[1]

| Cancer Type | NAT10 Expression | Key Downstream Targets & Pathways | Functional Outcome | Reference(s) |

| Hepatocellular Carcinoma (HCC) | Upregulated | SMAD3, EMT-related genes | Promotes metastasis, EMT, and chemoresistance. | [4][10] |

| Colorectal Cancer (CRC) | Upregulated | KIF23 (via Wnt/β-catenin), FSP1 | Promotes proliferation, metastasis, and ferroptosis resistance. | [2] |

| Bladder Cancer | Upregulated | AHNAK, p21, BCL9L, SOX4 | Enhances DNA damage repair, leading to cisplatin (B142131) chemoresistance and inhibition of apoptosis. | [2][3] |

| Breast Cancer | Upregulated | MDR1, BCRP, EMT regulators | Promotes chemoresistance (e.g., to Doxorubicin) by reversing the epithelial-mesenchymal transition (EMT). | [2][11] |

| Gastric Cancer | Upregulated | SEPT9 (via HIF-1α), MDM2 | Creates a positive feedback loop with HIF-1α to promote glycolysis under hypoxia; decreases p53 levels. | [2] |

| Acute Myeloid Leukemia (AML) | Upregulated | Endoplasmic Reticulum Stress genes | Inhibits apoptosis and promotes cell survival. | [3][4] |

Other Diseases

Beyond cancer, NAT10 is implicated in:

-

Viral Infections: NAT10 can modify viral RNA genomes (e.g., enterovirus 71) or host mRNAs to enhance viral replication and stability.[1]

-

Autoimmune Disorders: Dysregulation of NAT10 is associated with systemic lupus erythematosus and rheumatoid arthritis, where it modulates immune responses.[1][5]

-

Aging Syndromes: NAT10 is linked to Hutchinson-Gilford progeria syndrome (HGPS).[8]

-

Cardiovascular & Metabolic Diseases: It can exacerbate myocardial injury and promote metabolic dysfunction-associated steatotic liver disease.[1]

Therapeutic Targeting of NAT10

Given its central role in driving disease, particularly cancer, NAT10 has emerged as a promising therapeutic target.[1] Strategies include the development of small-molecule inhibitors and gene silencing approaches.

| Inhibitor | Type | Reported Mechanism of Action | Therapeutic Potential | Reference(s) |

| Remodelin (B1387608) | Small Molecule | Inhibits NAT10 acetyltransferase activity. | Reverses EMT, suppresses hypoxia-induced HIFs, increases chemosensitivity, and alters lipid metabolism in cancer cells. | [11][12][13] |

| siRNA/shRNA | Gene Silencing | Reduces NAT10 protein levels via RNA interference. | Suppresses tumor growth, enhances chemosensitivity, and allows for functional investigation of NAT10's roles. | [9][11] |

Key Experimental Protocols

Studying NAT10 and ac4C requires a specialized set of molecular biology techniques. Below are detailed methodologies for key experiments.

Protocol 1: N4-acetylcytidine Sequencing (ac4C-seq)

This protocol allows for the quantitative, nucleotide-resolution mapping of ac4C sites across the transcriptome. It is based on the chemical reduction of ac4C by sodium cyanoborohydride (NaCNBH₃), which induces misincorporation during reverse transcription.[14]

Caption: Experimental workflow for the ac4C-seq protocol.

Methodology:

-

RNA Preparation: Extract high-quality total RNA from cells or tissues. Perform mRNA enrichment if focusing on mRNA modifications.[15]

-

RNA Fragmentation: Fragment the RNA to an average size of 200-300 nucleotides using appropriate fragmentation buffers or enzymatic methods.

-

Chemical Reduction:

-

Experimental Sample: Treat the RNA with sodium cyanoborohydride (NaCNBH₃) under acidic conditions (e.g., pH 4.0) to reduce the ac4C moiety.[14]

-

Control Samples: Prepare two controls: a mock-treated sample (acidic conditions without NaCNBH₃) and a deacetylated sample (enzymatic or chemical deacetylation followed by NaCNBH₃ treatment).[14]

-

-

Library Construction:

-

Ligate a 3' adapter to the fragmented RNA.

-

Perform reverse transcription. The reduced ac4C base will cause the reverse transcriptase to misincorporate a non-cognate nucleotide, creating a specific mutation signature at the modification site.[14]

-

Proceed with standard library preparation protocols, including 5' adapter ligation, amplification, and purification.

-

-

Sequencing and Analysis:

-

Sequence the libraries on a high-throughput platform.

-

Align reads to the reference transcriptome.

-

Develop a bioinformatic pipeline to identify sites with a significantly higher mismatch rate in the experimental sample compared to the controls. This indicates the location of an ac4C modification.

-

Protocol 2: NAT10 RNA Immunoprecipitation Sequencing (RIP-Seq)

This protocol identifies the specific RNA transcripts that physically associate with the NAT10 protein in vivo.[16]

Methodology:

-

Cell Lysis: Lyse cells using a non-denaturing lysis buffer to preserve protein-RNA interactions. Include RNase inhibitors to prevent RNA degradation.

-

Immunoprecipitation:

-

Add a specific antibody targeting NAT10 to the cell lysate and incubate to form antibody-NAT10-RNA complexes.

-

Use a non-specific IgG antibody as a negative control.

-

Capture the complexes using Protein A/G magnetic beads.

-

-

Washing: Wash the beads extensively with wash buffer to remove non-specific binding partners.

-

RNA Elution and Purification:

-

Elute the RNA from the immunoprecipitated complexes, typically by digesting the protein with Proteinase K.

-

Purify the co-precipitated RNA using a standard RNA extraction method (e.g., phenol-chloroform or column-based kits).

-

-

Library Preparation and Sequencing:

-

Construct a sequencing library from the eluted RNA.

-

Sequence the library and align reads to the reference genome/transcriptome.

-

-

Data Analysis: Identify peaks or enriched transcripts in the NAT10-IP sample compared to the IgG control to determine NAT10's direct RNA targets.[16]

Protocol 3: Dot Blot for Global ac4C Detection

A simple, semi-quantitative method to assess the overall level of ac4C in a total RNA sample.[16]

Methodology:

-

RNA Preparation: Isolate total RNA. Prepare a serial dilution of the RNA samples.

-

Membrane Spotting: Spot the diluted RNA onto a positively charged nylon membrane (e.g., Amersham Hybond-N+).

-

Crosslinking: Crosslink the RNA to the membrane using UV radiation.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for ac4C.

-

Wash the membrane, then incubate with an HRP-conjugated secondary antibody.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Normalization: Stain the membrane with methylene (B1212753) blue to visualize the total amount of RNA spotted, which serves as a loading control.[16]

Conclusion and Future Directions

NAT10 is unequivocally the central writer of ac4C, a pivotal epitranscriptomic mark. Its multifaceted roles in RNA metabolism, cell signaling, and protein function underscore its importance in both normal physiology and a spectrum of diseases, especially cancer.[1] The development of precise analytical tools like ac4C-seq has been instrumental in mapping its footprint, while inhibitors like Remodelin have validated its therapeutic potential.[12][14]

Future research should focus on:

-

Context-Dependent Roles: Elucidating how NAT10's function and substrate specificity are modulated in different cellular contexts and tissues.

-

Reader and Eraser Identification: Discovering the "reader" proteins that recognize and interpret the ac4C mark and identifying potential "eraser" enzymes that may reverse it.

-

Combinatorial Therapies: Exploring the synergistic effects of NAT10 inhibitors with existing chemotherapies and targeted agents to overcome drug resistance.[1]

-

Refining Detection Methods: Improving the sensitivity and accessibility of ac4C detection methods to facilitate clinical translation.[1]

References

- 1. Emerging role of N-acetyltransferase 10 in diseases: RNA ac4C modification and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role and mechanism of NAT10‐mediated ac4C modification in tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Function and Mechanism of NAT10 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Prognostic and Immunological Role of mRNA ac4C Regulator NAT10 in Pan-Cancer: New Territory for Cancer Research? [frontiersin.org]

- 5. Mechanisms of NAT10 as ac4C writer in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of NAT10 as ac4C writer in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Advances of NAT10 in diseases: insights from dual properties as protein and RNA acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-acetyltransferase NAT10 controls cell fates via connecting mRNA cytidine acetylation to chromatin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of N-acetyltransferase 10 using remodelin attenuates doxorubicin resistance by reversing the epithelial-mesenchymal transition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Remodelin, a N-acetyltransferase 10 (NAT10) inhibitor, alters mitochondrial lipid metabolism in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Remodelin, an inhibitor of NAT10, could suppress hypoxia-induced or constitutional expression of HIFs in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Frontiers | NAT10-Mediated N4-Acetylcytidine of RNA Contributes to Post-transcriptional Regulation of Mouse Oocyte Maturation in vitro [frontiersin.org]

The Discovery and Characterization of N4-acetylcytidine (ac4C) in tRNA and rRNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-acetylcytidine (ac4C) is a highly conserved post-transcriptional RNA modification found in all domains of life. Initially identified in transfer RNA (tRNA) and ribosomal RNA (rRNA), this modification plays a crucial role in ensuring translational fidelity, maintaining RNA stability, and regulating ribosome biogenesis. The discovery and subsequent characterization of ac4C have been driven by advancements in analytical chemistry and high-throughput sequencing technologies. This technical guide provides an in-depth overview of the discovery of ac4C, its functional significance in tRNA and rRNA, detailed experimental protocols for its detection, and a summary of key quantitative data. Visualizations of experimental workflows and the enzymatic mechanism are provided to facilitate a comprehensive understanding of this critical RNA modification.

Introduction to N4-acetylcytidine (ac4C)

N4-acetylcytidine is a chemical modification of the cytidine (B196190) nucleobase where an acetyl group is added to the nitrogen atom at the N4 position.[1] This modification was first discovered in the 1960s during the initial sequencing efforts of eukaryotic tRNAs.[2][3] Subsequent research revealed its presence in rRNA and, more recently, in messenger RNA (mRNA).[2][4] The formation of ac4C is primarily catalyzed by the highly conserved enzyme N-acetyltransferase 10 (NAT10) in eukaryotes, which utilizes acetyl-CoA as a donor.[4][5] In bacteria, the TmcA-type RNA acetyltransferases are responsible for this modification.[2] The presence of ac4C has been shown to enhance the stability of RNA structures and play a critical role in the accuracy of protein synthesis.[1][4]

Quantitative Data on ac4C in tRNA and rRNA

The following tables summarize the known locations and functional implications of ac4C in tRNA and rRNA across different organisms.

| RNA Type | Organism/Cell Line | Location of ac4C | Function | Reference |

| tRNA | Escherichia coli | Wobble position of tRNAMet | Prevents misreading of codons, ensures translational fidelity.[4] | [4] |

| Saccharomyces cerevisiae | Position 12 of tRNASer and tRNALeu (D-arm) | Stabilizes tRNA structure.[1][4] | [1][4] | |

| Human | Position 12 of tRNASer and tRNALeu | Promotes tRNA stability.[5][6] | [5][6] | |

| rRNA | Rat Hepatocytes | 18S rRNA | Early evidence of ac4C in eukaryotic rRNA.[4] | [4] |

| Saccharomyces cerevisiae | 18S rRNA | Essential for the biogenesis of the small ribosomal subunit.[7] | [7] | |

| Human (HEK293 cells) | Position 1842 in 18S rRNA | Involved in rRNA processing and ribosome biogenesis.[4][8] | [4][8] | |

| Human | Helix 34 (C1337) and Helix 45 (C1842) of 18S rRNA | Regulates ribosome maturation.[6][9] | [6][9] |

Experimental Protocols for ac4C Detection

The detection and mapping of ac4C have evolved from traditional biochemical methods to high-throughput sequencing techniques that offer single-nucleotide resolution.

Early Detection Methods

Initial identification of ac4C relied on techniques such as two-dimensional paper chromatography and partial enzymatic digestions.[2] More recently, methods like high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been used for the qualitative and quantitative analysis of ac4C in RNA digests.[3][4]

High-Throughput Sequencing Methods

Modern approaches leverage chemical treatment to induce specific signatures at ac4C sites, which can then be identified by next-generation sequencing.

This method is based on the chemical reduction of ac4C using sodium cyanoborohydride (NaBH4) under acidic conditions. The reduced ac4C is susceptible to misincorporation by reverse transcriptase, leading to a C-to-T transition in the resulting cDNA, which can be identified through sequencing.[10][11]

Detailed Protocol for ac4C-seq:

-

RNA Preparation: Isolate total RNA from the biological sample of interest using a standard method like TRIzol extraction. Ensure high quality and purity of the RNA.

-

Chemical Reduction:

-

Resuspend 1-5 µg of total RNA in a reaction buffer (e.g., 50 mM sodium acetate, pH 5.0).

-

Add sodium cyanoborohydride (NaBH4) to a final concentration of 100 mM.

-

Incubate the reaction at 37°C for 1 hour.

-

Purify the RNA to remove the reducing agent and by-products, for example, using ethanol (B145695) precipitation.

-

-

Control Reaction: Prepare a parallel sample without the addition of NaBH4 to serve as a negative control for identifying reduction-dependent misincorporations.

-

RNA Fragmentation and Library Preparation:

-

Fragment the treated and control RNA to the desired size (e.g., ~100-200 nucleotides) using enzymatic or chemical methods.

-

Perform 3'-end dephosphorylation and 5'-end phosphorylation.

-

Ligate a 3' adapter to the fragmented RNA.

-

-

Reverse Transcription:

-

Perform reverse transcription using a reverse transcriptase that can read through the reduced ac4C base and introduce a non-cognate nucleotide.

-

-

cDNA Ligation and PCR Amplification:

-

Ligate a 5' adapter to the cDNA.

-

Amplify the resulting library by PCR.

-

-

Sequencing and Data Analysis:

-

Sequence the prepared libraries on a high-throughput sequencing platform.

-

Align the sequencing reads to the reference transcriptome.

-

Identify C-to-T misincorporations that are significantly enriched in the NaBH4-treated sample compared to the control. These sites correspond to the locations of ac4C.

-

Similar to ac4C-seq, RedaC:T-seq also utilizes sodium borohydride (B1222165) to reduce ac4C to tetrahydro-ac4C. This modified base is then read as a thymidine (B127349) during reverse transcription, allowing for the identification of ac4C sites as C-to-T transitions in the sequencing data.[12][13]

Visualizing Workflows and Mechanisms

Experimental Workflow for ac4C-seq

Caption: Workflow of the ac4C-seq method for transcriptome-wide mapping of N4-acetylcytidine.

Enzymatic Acetylation of Cytidine by NAT10

Caption: Schematic of NAT10-catalyzed N4-acetylcytidine formation.

Role of ac4C in tRNA and rRNA Function

tRNA

In tRNA, ac4C is crucial for maintaining translational fidelity.[4] For instance, in E. coli, ac4C at the wobble position of tRNAMet ensures the correct reading of the AUG start codon and prevents misincorporation of methionine at AUA codons.[4] In eukaryotes, ac4C in the D-arm of tRNASer and tRNALeu contributes to the structural stability of the tRNA molecule.[1][4]

rRNA

The presence of ac4C in rRNA is essential for ribosome biogenesis and function.[8] In humans, NAT10-mediated acetylation of 18S rRNA is required for the proper processing of the 30S precursor into mature 18S rRNA.[8] The modification is located in functionally important regions of the ribosome, such as helix 45, which is near the decoding center, suggesting a role in modulating the ribosome's translational activity.[5][14]

Implications for Drug Development

Given the essential role of NAT10 in cell proliferation and its upregulation in various cancers, it has emerged as a promising target for anti-cancer therapies.[5][8] The development of small molecule inhibitors targeting the acetyltransferase activity of NAT10 is an active area of research. A deeper understanding of the substrate recognition and catalytic mechanism of NAT10, facilitated by the methods described in this guide, is critical for the rational design of such inhibitors.

Conclusion

The discovery and characterization of N4-acetylcytidine in tRNA and rRNA have unveiled a critical layer of post-transcriptional gene regulation. The development of sophisticated detection methods has been instrumental in elucidating the precise locations and functional roles of this modification. For researchers and drug development professionals, a thorough understanding of ac4C biology and the available experimental tools is paramount for exploring its potential as a biomarker and a therapeutic target in various diseases.

References

- 1. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nucleotide resolution sequencing of N4-acetylcytidine in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Processing, Gene Regulation, Biological Functions, and Clinical Relevance of N4-Acetylcytidine on RNA: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NAT10 and cytidine acetylation in mRNA: intersecting paths in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NAT10 and N4-acetylcytidine restrain R-loop levels and related inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 8. Human NAT10 is an ATP-dependent RNA acetyltransferase responsible for N4-acetylcytidine formation in 18 S ribosomal RNA (rRNA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq | Springer Nature Experiments [experiments.springernature.com]

- 11. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 12. Protocol for base resolution mapping of ac4C using RedaC:T-seq - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protocol for base resolution mapping of ac4C using RedaC:T-seq - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

N4-Acetylcytidine triphosphate sodium mechanism of action

An In-depth Technical Guide to the Mechanism of Action of N4-Acetylcytidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-acetylcytidine (ac4C) is a highly conserved post-transcriptional RNA modification that plays a critical role in regulating gene expression and cellular function across all domains of life. While N4-acetylcytidine triphosphate (ac4CTP) serves as the substrate for the in vitro synthesis of ac4C-modified RNA, the "mechanism of action" discussed herein refers to the functional consequences of the ac4C modification within an RNA molecule. This modification is enzymatically installed by N-acetyltransferase 10 (NAT10) in vivo. The presence of ac4C in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), ribosomal RNA (rRNA), and primary microRNAs (pri-miRNAs), profoundly impacts RNA stability, translation efficiency, and structural integrity. Dysregulation of ac4C modification is increasingly implicated in human diseases, particularly cancer, making NAT10 a potential therapeutic target. This guide provides a detailed overview of the core mechanisms of ac4C, experimental protocols for its detection, and its applications in drug development.

The Enzymatic Basis of N4-acetylcytidine Formation

In eukaryotes, the primary enzyme responsible for catalyzing the formation of ac4C is N-acetyltransferase 10 (NAT10).[1][2][3][4] NAT10 is an ATP-dependent RNA acetyltransferase that utilizes acetyl-CoA to transfer an acetyl group to the N4 position of cytidine (B196190) residues within specific RNA sequences.[5] This enzymatic process is fundamental to all downstream functions of ac4C.

Core Mechanisms of Action

The acetylation of cytidine confers unique biochemical properties that modulate RNA function through several key mechanisms.

Enhancement of RNA Stability

The addition of an acetyl group to cytidine enhances the structural integrity of RNA molecules.[6] This modification can protect RNA from degradation by cellular nucleases, thereby increasing the half-life of the transcript.[7] This is a critical factor for both endogenous RNAs and synthetic mRNA therapeutics. In long non-coding RNAs (lncRNAs), for instance, NAT10-mediated ac4C modification has been shown to promote stabilization and increase expression levels.[7]

Increased Translational Efficiency

The presence of ac4C in mRNA is strongly correlated with increased protein translation.[8][9][10] This modification, particularly when located in the coding sequence (CDS) or 5' untranslated region (UTR), can facilitate more efficient ribosome binding and initiation.[6] By promoting translation, ac4C plays a vital role in regulating the expression of key proteins involved in various cellular processes.

Regulation of RNA Structure and Biogenesis

ac4C is integral to the structure and function of non-coding RNAs.

-

rRNA : In 18S rRNA, ac4C is crucial for proper ribosome assembly and function.[3][7] Its absence can lead to defects in rRNA processing and a reduction in translational capacity.[5]

-

tRNA : ac4C is often found in the anticodon loop of tRNAs, such as tRNA-Ser and tRNA-Leu, where it ensures accurate codon recognition and maintains translational fidelity.[2][7]

-

pri-miRNA : Recent studies have shown that NAT10 acetylates primary microRNAs (pri-miRNAs). This ac4C modification enhances the interaction between the pri-miRNA and the DGCR8 microprocessor component, promoting the processing of pri-miRNAs into precursor miRNAs (pre-miRNAs) and thus increasing the biogenesis of mature miRNAs.[11][12]

Role in Disease and Signaling Pathways

Dysregulation of NAT10 and the subsequent alteration in ac4C levels are linked to numerous human diseases, most notably cancer.[1][4][8] NAT10 is often overexpressed in malignant tumors and can act as an oncogene by enhancing the stability and translation of cancer-promoting transcripts.[8]

References

- 1. RNA N4-acetylcytidine modification and its role in health and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent advances in the potential role of RNA N4-acetylcytidine in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of NAT10 as ac4C writer in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role and mechanism of NAT10‐mediated ac4C modification in tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. N4-Acetyl-CTP, Nucleotides for mRNA Modification - Jena Bioscience [jenabioscience.com]

- 11. researchgate.net [researchgate.net]

- 12. N4-acetylcytidine modifies primary microRNAs for processing in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Significance of RNA Cytidine Acetylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-acetylcytidine (ac4C) is a highly conserved, post-transcriptional RNA modification that has emerged as a critical regulator of gene expression. Initially identified in non-coding RNAs like tRNA and rRNA, its presence and function in messenger RNA (mRNA) have unveiled a new layer of epitranscriptomic control. This modification, catalyzed by the sole writer enzyme N-acetyltransferase 10 (NAT10), plays a pivotal role in modulating mRNA stability and translation efficiency. Dysregulation of ac4C levels is increasingly linked to a spectrum of human diseases, most notably cancer, where it influences oncogene expression and therapeutic resistance. This technical guide provides an in-depth overview of the discovery, molecular mechanisms, and physiological relevance of RNA cytidine (B196190) acetylation. It includes a compilation of quantitative data, detailed experimental protocols for ac4C detection, and visual representations of key signaling pathways, offering a comprehensive resource for researchers and professionals in drug development.

Introduction to N4-acetylcytidine (ac4C)

N4-acetylcytidine is an ancient RNA modification, first discovered in the 1960s, that is conserved across all domains of life.[1][2][3] It involves the addition of an acetyl group to the N4 position of a cytidine residue within an RNA molecule. In eukaryotes, this modification is predominantly found in tRNA (tRNA-Ser and tRNA-Leu) and 18S rRNA, where it contributes to structural stability and proper biogenesis.[2] More recently, transcriptome-wide mapping has revealed the dynamic presence of ac4C in mRNAs, opening a new frontier in the study of post-transcriptional gene regulation.[4]

The installation of ac4C is exclusively catalyzed by N-acetyltransferase 10 (NAT10) in humans and its orthologs (e.g., Kre33 in yeast).[5][6] NAT10 is a multifunctional enzyme with both RNA acetyltransferase and protein lysine (B10760008) acetyltransferase activities.[7][8] Its role in modifying mRNA has profound implications for cellular physiology, influencing processes from stem cell self-renewal to stress responses and disease progression.[9][10][11]

The Molecular Mechanism of ac4C in mRNA Metabolism

The primary function of ac4C modification in mRNA is the enhancement of its stability and the promotion of its translation.[4][12][13][14][15][16]

-

Enhanced mRNA Stability : The presence of ac4C, particularly within the coding sequence (CDS), is associated with a significant increase in mRNA half-life.[4][12][15] By acetylating target transcripts, NAT10 protects them from degradation, leading to an overall increase in their abundance.[12][15] This stabilization is a key mechanism by which ac4C regulates the expression of critical genes, including pluripotency factors and oncogenes.[11][17]

-

Promoted Translation Efficiency : ac4C modification acts as a translational enhancer. Studies have shown that acetylated mRNAs are translated more efficiently both in vitro and in vivo.[4][14] Analysis of ac4C peak locations reveals an enrichment for cytidine in the wobble position of codons.[4][12] This suggests that ac4C may optimize decoding by the ribosome, similar to its role in ensuring translational fidelity in bacterial tRNA.[4][14]

-

Position-Dependent Effects : The functional outcome of ac4C modification can depend on its location within the mRNA transcript. While ac4C in the CDS robustly promotes translation elongation, its presence within the 5'-untranslated region (5'-UTR) can inhibit translation initiation.[18][6]